molecular formula C13H8ClFOS B1487674 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde CAS No. 710960-13-7

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

Cat. No.: B1487674
CAS No.: 710960-13-7
M. Wt: 266.72 g/mol
InChI Key: HVKFOFPSBQPRRF-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde (CAS 710960-13-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H8ClFOS and a molecular weight of 266.72 g/mol, this benzaldehyde derivative serves as a versatile synthetic intermediate, particularly in the development of pharmaceutical candidates and functional materials . The compound features a sulfanyl (thioether) bridge connecting a 4-chlorophenyl ring and a 5-fluorobenzaldehyde group, a structure that offers distinct electronic properties for molecular design. As a building block, this compound is primarily valued for its application in the synthesis of more complex molecules. Its aldehyde group is a highly reactive site for condensation reactions, including the formation of Schiff bases (imines) and hydrazones, which are privileged structures in medicinal chemistry for creating potential antibacterial and antifungal agents . The incorporation of both chlorine and fluorine atoms is a common strategy in drug design, as these halogens can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Researchers utilize this compound strictly within industrial and scientific laboratories. It is intended for research use only (RUO) and is not meant for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures must be followed, including the use of personal protective equipment (PPE) such as gloves, protective clothing, and eye protection. For short-term storage (1-2 weeks), it is recommended to keep the product at -4°C. For long-term preservation (1-2 years), storage at -20°C is advised to maintain stability .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFOS/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKFOFPSBQPRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Fluorobenzaldehyde Derivatives

A crucial precursor is 2,4-dichloro-5-fluorobenzaldehyde or related fluorinated benzaldehydes. According to patent literature, 2,4-dichloro-5-fluorobenzaldehyde can be synthesized via controlled chlorination and oxidation steps starting from 3-fluoro-4,6-dichlorotoluene derivatives. The process involves:

  • Diazotization of 3-amino-4,6-dichlorotoluene,
  • Coupling with dimethylamine,
  • Reaction with hydrofluoric acid to introduce fluorine,
  • Thermal cleavage to yield 3-fluoro-4,6-dichlorotoluene,
  • Chlorination under UV irradiation to produce 2,4-dichloro-5-fluorobenzal chloride,
  • Hydrolysis and oxidation to obtain 2,4-dichloro-5-fluorobenzaldehyde with yields around 75% and melting point 39-41 °C.

This intermediate serves as a platform for further substitution reactions.

Introduction of the 4-Chlorophenylsulfanyl Group

The sulfanyl (thioether) linkage is introduced by nucleophilic substitution of a suitable leaving group on the benzaldehyde ring with a 4-chlorophenylthiolate nucleophile. General procedures from the literature for similar compounds include:

  • Generation of the thiolate anion from 4-chlorothiophenol using a base such as sodium hydride or sodium carbonate,
  • Reaction of the thiolate with the halogenated fluorobenzaldehyde derivative under reflux in an aprotic solvent like acetone or DMF,
  • Stirring the reaction mixture for several hours (e.g., 6-8 hours) to ensure completion,
  • Work-up involving quenching with water, extraction with ethyl acetate or dichloromethane,
  • Washing, drying over anhydrous magnesium sulfate or sodium sulfate,
  • Purification by crystallization or column chromatography.

This method ensures the formation of the C-S bond at the 2-position of the benzaldehyde ring, yielding 2-[(4-chlorophenyl)sulfanyl]-5-fluorobenzaldehyde.

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield/Notes
1 Diazotization of 3-amino-4,6-dichlorotoluene with NaNO2/HCl Formation of diazonium salt Intermediate
2 Coupling with dimethylamine, reaction with HF, thermal cleavage Formation of 3-fluoro-4,6-dichlorotoluene ~85% yield
3 Chlorination under UV at 110-160 °C Formation of 2,4-dichloro-5-fluorobenzal chloride Isolated by distillation
4 Hydrolysis with H2SO4 and water, FeCl3 catalyst Formation of 2,4-dichloro-5-fluorobenzaldehyde ~75% yield, mp 39-41 °C
5 Reaction of 2,4-dichloro-5-fluorobenzaldehyde with 4-chlorothiophenol sodium salt in acetone, reflux 6-8 h Nucleophilic substitution to form sulfanyl linkage Purified by crystallization or chromatography

Alternative Synthetic Routes and Considerations

  • Some studies have utilized sodium hydride in dry DMF to generate thiolate anions for substitution reactions on aromatic halides, followed by stirring at room temperature or mild heating.
  • The reaction conditions such as solvent choice, temperature, and base strength influence selectivity and yield.
  • Purification techniques include crystallization from DMF or ethyl acetate and preparative thin-layer chromatography.
  • The presence of fluorine on the aromatic ring can influence reactivity due to its electron-withdrawing effect, requiring optimization of reaction times and temperatures.

Analytical and Characterization Data

  • The product is typically characterized by melting point, NMR spectroscopy, and elemental analysis.
  • For related compounds, 1H-NMR signals for aromatic protons appear between δ 7.0-8.2 ppm, with aldehyde proton around δ 9.9-10.0 ppm.
  • Elemental analysis confirms the presence of chlorine, sulfur, fluorine, and aldehyde functionalities consistent with the molecular formula.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Thiolate generation Sodium hydride or sodium carbonate in DMF or acetone Ensures nucleophilic sulfur species
Reaction solvent Dry DMF or acetone Aprotic solvents favor substitution
Temperature Room temp to reflux (25-80 °C) Higher temps improve reaction rate
Reaction time 5-8 hours Monitor for completion
Work-up Quench with water, extract with organic solvent Remove inorganic salts and impurities
Purification Crystallization or chromatography Achieves high purity product

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chloro and fluorine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid.

  • Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituents Molecular Weight Dihedral Angle (°) Hydrogen Bonding Motifs
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde Benzaldehyde 5-F, 2-S-(4-Cl-C₆H₄) 282.71 Not reported Aldehyde O (acceptor)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) Acetamide 4-Cl-C₆H₄-, diamino-pyrimidine-S- 353.82 42.25 N–H···N, N–H···O (intramolecular)
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) Acetamide 3-Cl-C₆H₄-, diamino-pyrimidine-S- 353.82 59.70, 62.18 N–H···Cl, N–H···O (intermolecular)

Key Observations:

  • Dihedral Angles : In compound I (Table 1), the smaller dihedral angle (42.25°) between the pyrimidine and chlorophenyl rings suggests greater planarity, whereas compound II’s larger angles (59–62°) indicate steric hindrance from the 3-chloro substituent. The target compound’s dihedral angle between the benzaldehyde and chlorophenylsulfanyl groups remains uncharacterized but is critical for predicting packing efficiency.

Physical and Chemical Properties

Table 2: Physicochemical Properties

Property This compound Compound I Compound II
Melting Point Not reported 198–200°C 185–187°C
Solubility Low (polar aprotic solvents) Moderate (DMSO) Moderate (DMSO)
logP (calculated) ~3.5 2.1 2.3

Analysis:

  • Lipophilicity : The target compound’s higher logP (~3.5) reflects increased hydrophobicity due to the benzaldehyde core and halogen substituents, compared to the more polar acetamide analogs (logP ~2.1–2.3).
  • Melting Points : Compound I’s higher melting point (198–200°C) correlates with its planar structure and robust hydrogen-bonded dimers (R₂²(8) motif), whereas the target compound’s melting point is likely influenced by weaker C–H···O or π-π interactions.

Reactivity and Functional Group Behavior

  • Aldehyde Reactivity: The electron-withdrawing fluorine and chlorine substituents activate the aldehyde toward nucleophilic additions (e.g., condensations) more strongly than non-halogenated benzaldehydes.
  • Sulfanyl Linkage Stability : The C–S bond in the sulfanyl group is susceptible to oxidation, contrasting with the more stable C–N bonds in acetamide analogs.

Crystallographic and Supramolecular Features

  • Crystal Packing: The absence of amine donors in the target compound limits its ability to form 3D hydrogen-bonded frameworks, likely resulting in less dense crystalline arrangements compared to compounds I and II.

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, along with relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClFOS. The compound features a chlorophenyl group, a sulfanyl group, and a fluorobenzaldehyde moiety, which contribute to its reactivity and potential therapeutic applications.

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties . Related compounds have demonstrated effectiveness in inhibiting cytokine production in inflammatory models, indicating that this compound could be beneficial in managing inflammatory diseases.

Table 1: Comparison of Anti-Inflammatory Activity of Similar Compounds

Compound NameStructure FeaturesNotable Activity
4-ChlorobenzaldehydeChlorobenzene ringIntermediate in organic synthesis
5-FluorobenzaldehydeFluorine atomReactive in electrophilic substitutions
4-ChlorophenylsulfideSulfide functional groupSimilar reactivity without aldehyde
2-(4-Chlorophenyl)-1H-benzimidazoleChlorophenyl and imidazole moietiesExhibits different biological activities

This table highlights how structurally similar compounds can provide insights into the potential biological activity of this compound.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown anticancer activity . For instance, styryl sulfones, which share some characteristics with our compound, have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notably, these compounds have been observed to affect the cell cycle progression, particularly accumulating cells in the G2/M phase before undergoing apoptosis .

Case Study: Styryl Sulfones in Cancer Treatment

A study evaluated the effects of styryl sulfones on NIH3T3 and MCF7 cancer cells at concentrations of 2.5 µM and 5.0 µM. The results indicated significant inhibition of cell viability after 48 hours, showcasing the potential of structurally related compounds in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory processes or cancer cell proliferation pathways. Understanding these interactions is crucial for developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde with high purity and yield?

  • Methodological Answer :

  • Step 1 : Start with 5-fluorobenzaldehyde as the core substrate. Introduce the sulfanyl group via nucleophilic aromatic substitution (SNAr) using 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Step 3 : Validate purity using GC-MS or ¹H/¹³C NMR. For higher yields, optimize reaction time and stoichiometry (e.g., 1.2 equivalents of 4-chlorothiophenol) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to electron-withdrawing fluorine at position 5) .
  • FT-IR : Confirm C=O (aldehyde) stretch at ~1700 cm⁻¹ and C-S bond at ~650 cm⁻¹ .
  • Computational Studies :
  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions (fluorine and aldehyde groups) .

Q. What are the key reactivity patterns of the sulfanyl and aldehyde groups in this compound?

  • Methodological Answer :

  • Aldehyde Reactivity :
  • Undergo condensation reactions with amines (e.g., hydrazines to form hydrazones) or Grignard reagents for chain elongation .
  • Sulfanyl Group Reactivity :
  • Susceptible to oxidation (e.g., H₂O₂/CH₃COOH to sulfoxide/sulfone derivatives) or alkylation (e.g., methyl iodide for thioether modification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in oxidation products (sulfoxide vs. sulfone).
  • Approach 1 : Vary oxidant strength (e.g., mCPBA vs. H₂O₂) and monitor using LC-MS .
  • Approach 2 : Use kinetic studies (UV-Vis or in-situ IR) to track intermediate formation .
  • Data Reconciliation : Compare solvent polarity effects (aprotic vs. protic) on reaction pathways .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Derivatization Plan :
  • Modification Sites :
  • Aldehyde → Convert to carboxylic acid (oxidation) or amide (Schiff base formation).
  • Sulfanyl → Replace with sulfonyl or alkylthio groups .
  • Biological Assays :
  • Screen derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., kinase assays) .
  • Computational SAR : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

Q. How can researchers analyze the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Stability Studies :
  • Thermal Stability : TGA/DSC to assess decomposition temperatures.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • pH Sensitivity : Test solubility and integrity in buffers (pH 2–12) over 24–72 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

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